2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate
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Overview
Description
2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1’-biphenyl]-3-yl phosphate is a complex organic compound with the molecular formula C24H27O4P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1’-biphenyl]-3-yl phosphate typically involves the reaction of 2,3-Di(propan-2-yl)phenol with 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1’-biphenyl]-3-yl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1’-biphenyl]-3-yl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1’-biphenyl]-3-yl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1’-biphenyl]-3-yl phosphate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Di(propan-2-yl)phenyl diphenyl phosphate
- 3,5-Diisopropylphenyl diphenyl phosphate
- Diisopropylphenylphosphate
Uniqueness
2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1’-biphenyl]-3-yl phosphate is unique due to its specific structural arrangement and the presence of multiple isopropyl groups.
Properties
CAS No. |
675585-08-7 |
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Molecular Formula |
C30H36O4P- |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[2,3-di(propan-2-yl)phenyl] (3-phenyl-2-propan-2-yl-4-prop-1-en-2-ylphenyl) phosphate |
InChI |
InChI=1S/C30H37O4P/c1-19(2)24-15-12-16-26(28(24)21(5)6)33-35(31,32)34-27-18-17-25(20(3)4)30(29(27)22(7)8)23-13-10-9-11-14-23/h9-19,21-22H,3H2,1-2,4-8H3,(H,31,32)/p-1 |
InChI Key |
DBRREVCTATYMAM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OP(=O)([O-])OC2=C(C(=C(C=C2)C(=C)C)C3=CC=CC=C3)C(C)C)C(C)C |
Origin of Product |
United States |
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